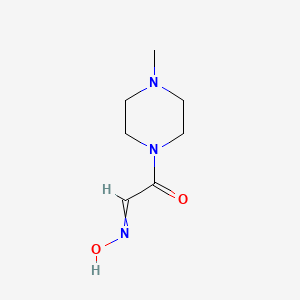

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one

Description

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one is a ketone derivative featuring a hydroxyimino (N-hydroxy) group at the 2-position and a 4-methylpiperazinyl group at the 1-position. The 4-methylpiperazine moiety is a common pharmacophore in medicinal chemistry, known to enhance solubility and bioavailability due to its basic nitrogen atoms .

Properties

CAS No. |

22078-33-7 |

|---|---|

Molecular Formula |

C7H13N3O2 |

Molecular Weight |

171.20 g/mol |

IUPAC Name |

2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C7H13N3O2/c1-9-2-4-10(5-3-9)7(11)6-8-12/h6,12H,2-5H2,1H3 |

InChI Key |

FWOLFPMTYOTIRI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperazine with an appropriate oxime precursor. One common method is the condensation of 4-methylpiperazine with an oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one, highlighting substituent variations, physicochemical properties, and biological activities:

*Calculated molecular weight based on formula C₈H₁₄N₄O₂.

Key Observations:

Structural Diversity: The hydroxyimino group in the target compound distinguishes it from analogs with thioether (ZR-7), pyridinyl (3ca), or aromatic amino substituents (). Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced metabolic stability compared to electron-donating substituents .

Synthesis and Physicochemical Properties :

- Synthesis yields for analogs range from 69% (3ca) to 92% (), reflecting efficient coupling strategies (e.g., chloroacetyl chloride reactions) .

- Melting points vary significantly: 137–138°C for 1f () vs. liquid or film states for piperazine derivatives (e.g., ZR-7 as a brown oil) .

Biological Activity: ZR-7 demonstrates notable antimicrobial activity (MIC: 8 µg/mL against S. aureus), attributed to the benzimidazole-thioether moiety’s ability to disrupt bacterial membranes .

Research Findings and Implications

- Antimicrobial Potential: Compounds like ZR-7 highlight the importance of the 4-methylpiperazinyl group in enhancing solubility and bioavailability, critical for antimicrobial efficacy .

- Structural-Activity Relationships (SAR): Bulkier substituents (e.g., tert-butylphenyl in 3ca) may reduce membrane permeability, whereas smaller groups (e.g., hydroxyimino) could improve target engagement .

- Future Directions: Functionalizing the hydroxyimino group (e.g., forming oxime ethers) may optimize pharmacokinetic profiles. Computational modeling (e.g., DFT in ) could predict reactivity and binding modes .

Biological Activity

2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 91406-27-8, is a compound that features a unique combination of a hydroxyimino group and a methyl-substituted piperazine ring. Its molecular formula is C12H22N4O2, with a molecular weight of approximately 254.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that derivatives of compounds containing the piperazine moiety exhibit significant antimicrobial activity. A study highlighted the efficacy of various piperazine derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine structure can enhance antibacterial properties. For instance, compounds similar to 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one demonstrated selective activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies demonstrated its effectiveness against Candida albicans biofilms, which are notoriously difficult to treat due to their resistance mechanisms. The ability to inhibit biofilm formation without affecting planktonic cells suggests a potential mechanism involving quorum sensing pathways . Additionally, structural modifications have been linked to increased antifungal potency, with some derivatives outperforming traditional antifungal agents like fluconazole .

The biological activity of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, leading to bactericidal effects.

- Disruption of Cell Wall Synthesis : The compound's structure may interfere with peptidoglycan production, essential for bacterial cell wall integrity.

- Biofilm Disruption : By targeting biofilm formation mechanisms, this compound could provide an effective strategy for treating infections associated with biofilms .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one. The results indicated that this compound exhibited significant antibacterial activity against both MRSA and SE strains, with MBIC values ranging from 62.216 to 124.432 μg/mL for MRSA and lower values for SE .

Antifungal Research

Another study focused on the antifungal properties of related compounds against C. albicans. The findings revealed that certain derivatives could reduce biofilm formation by up to 75%, significantly outperforming fluconazole in terms of biofilm inhibition . This highlights the potential of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one as a candidate for further development in antifungal therapies.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H22N4O2 |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 91406-27-8 |

| Antibacterial MIC (S. aureus) | 15.625 - 125 μM |

| Antifungal IC (C. albicans) | >50 μg/mL |

| Biofilm Inhibition | Up to 75% reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.